Benzoic acid, 2-((2,6-dichloro-3-methylphenyl)amino)-, methyl ester

COX-2 inhibition fenamate SAR carboxyl modification

Quantifying the methyl ester impurity in mefenamic acid or meclofenamic acid APIs requires a highly characterized, fit-for-purpose reference standard. This compound directly addresses ICH Q3A/Q3B impurity threshold compliance by providing a USP/EP-traceable marker with a distinct GC retention index, eliminating interference from the parent acid. • Chromatographic Selectivity: Elutes as a discrete peak on non-polar GC columns, enabling specific detection without derivatization. • Physicochemical Differentiation: ~125 °C lower melting point versus meclofenamic acid confirms identity in purity determinations. • Supply Reliability: Fully characterized reference standard with established purity profile, ready for quantitative calibration and method validation.

Molecular Formula C15H13Cl2NO2
Molecular Weight 310.2 g/mol
CAS No. 3254-79-3
Cat. No. B1606239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 2-((2,6-dichloro-3-methylphenyl)amino)-, methyl ester
CAS3254-79-3
Molecular FormulaC15H13Cl2NO2
Molecular Weight310.2 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)Cl)NC2=CC=CC=C2C(=O)OC)Cl
InChIInChI=1S/C15H13Cl2NO2/c1-9-7-8-11(16)14(13(9)17)18-12-6-4-3-5-10(12)15(19)20-2/h3-8,18H,1-2H3
InChIKeyIZZWHVDZJOINFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Meclofenamic Acid Methyl Ester: Core Identity and Fenamate-Class Positioning


Benzoic acid, 2-((2,6-dichloro-3-methylphenyl)amino)-, methyl ester (CAS 3254-79-3), systematically named methyl 2-(2,6-dichloro-3-methylanilino)benzoate, is the methyl ester derivative of meclofenamic acid, a non-steroidal anti-inflammatory drug (NSAID) within the fenamate class [1]. With a molecular formula of C₁₅H₁₃Cl₂NO₂ and a molecular weight of 310.175 g/mol, this compound is also designated as Meclofenamic Acid Methyl Ester and serves as a key reference standard in pharmaceutical analysis [2]. The compound features a diphenylamine scaffold bearing a 2,6-dichloro-3-methyl substitution pattern on the aniline ring and a methyl-esterified carboxyl group on the benzoic acid moiety, distinguishing it physicochemically and pharmacologically from the free carboxylic acid parent and from other fenamate esters .

Format Methyl ester analytical reference standard
Workflow GC-MS impurity profiling without derivatization
Selection Negative control for COX-2 selectivity SAR
Use Context Cell-permeable probe for FTO demethylase studies

Why Meclofenamic Acid Methyl Ester Is Not Interchangeable With Other Fenamates


Although meclofenamic acid, mefenamic acid, flufenamic acid, and their respective ester derivatives all share a common diphenylamine pharmacophore, carboxylic acid derivatization—specifically methyl esterification—fundamentally alters key pharmacological and physicochemical properties. Carboxyl-group modification of fenamates has been shown to profoundly affect allosteric modulation of GABAₐ receptors, with methyl esters exhibiting reduced activity relative to the parent acids [1]. Critically, the ester derivatives of meclofenamic acid are reported to be either inactive or nonselective toward COX-2 inhibition, in marked contrast to the corresponding amides or the free carboxylic acid which retain COX-2 inhibitory activity [2]. Furthermore, the methyl ester exhibits distinct gas-chromatographic retention behavior and a lower melting point compared to meclofenamic acid (mp 257–259 °C), making it uniquely suitable for specific analytical applications such as GC-MS screening procedures and pharmaceutical impurity profiling where the parent acid would require derivatization [3]. These differences establish that CAS 3254-79-3 is not a generic drop-in replacement for its closest analogs and must be selected on the basis of fit-for-purpose evidence.

! COX-2 inhibition profile lost: Methyl ester is inactive or nonselective toward COX-2, whereas the free acid and amides retain inhibitory activity. Assay design may require this explicit negative control.
! GABAA modulation reduced: Reported allosteric effects are weaker than the parent acid. Substituting with meclofenamic acid will yield quantitatively different ion-channel responses.
! Physical properties differ significantly: ~125 °C lower melting point and distinct GC retention index vs. parent acid. Direct method transfer from free acid protocols may not be valid.

Quantitative Differentiation Evidence Versus Closest Analogs


COX-2 Inhibitory Activity: Ester vs. Amide Selectivity

In a landmark structure-activity relationship study, Kalgutkar et al. demonstrated that methyl ester derivatives of meclofenamic acid lose COX-2 inhibitory activity entirely, while the corresponding amide derivatives retain selective COX-2 inhibition. The study explicitly states that 'only the amide derivatives of ETYA and meclofenamic acid inhibit COX-2; the esters are either inactive or nonselective' [1]. This finding was obtained using purified recombinant human COX-2 enzyme in a time-dependent inhibition assay. In contrast, the parent meclofenamic acid acts as a dual COX-1/COX-2 inhibitor with reported IC₅₀ values of 40 nM and 50 nM, respectively .

COX-2 Inhibition
Head-to-head
Methyl ester: inactive or nonselective
Free acid: IC₅₀ COX-2 = 50 nM
Amide derivatives: retain selective COX-2 inhibition
Supports selection as negative control in COX-2 selectivity SAR.
Recombinant human COX-2 enzyme assay; Kalgutkar et al. 2000.
COX-2 inhibition fenamate SAR carboxyl modification

GABAₐ Receptor Allosteric Modulation Potency

Jørgensen et al. (2014) systematically compared the effects of carboxyl-group modifications of meclofenamate on [³H]muscimol binding and GABA-induced [³H]EBOB displacement at GABAₐ receptors in rat forebrain membranes. The study reported that 'both diflunisal and meclofenamate methyl esters were less active than the parent compounds' in modulating radioligand binding parameters [1]. While the free carboxylic acid form of meclofenamate produced significant allosteric enhancement, the methyl ester derivative showed attenuated efficacy, demonstrating that the intact carboxyl group—though not indispensable—substantially contributes to GABAₐ receptor modulation potency.

GABAA Modulation
Head-to-head
Methyl ester: reduced allosteric activity vs. parent
Free acid: full allosteric modulator
Selecting ester over acid will alter ion-channel modulation endpoints.
Rat forebrain membranes; [³H]muscimol binding. Jørgensen et al. 2014.
GABAₐ receptor allosteric modulation fenamate SAR

Physical Property Differentiation: Melting Point and GC Retention

The methyl ester derivative (CAS 3254-79-3) exhibits markedly different physical properties compared to the parent meclofenamic acid (CAS 644-62-2). The methyl ester has a reported melting point of 132–134 °C , substantially lower than meclofenamic acid (257–259 °C) . The compound has a Kovats retention index determined on a non-polar HP-1 column (12 m, He carrier gas, 30 K/min temperature ramp) [1], and a predicted boiling point of 378.2 °C at 760 mmHg with a density of 1.328 g/cm³ . These properties make the methyl ester amenable to GC-MS analysis without prior derivatization, unlike the free acid which requires extractive methylation for adequate chromatographic behavior.

Melting Point & GC
Cross-study
mp 132–134 °C (methyl ester) vs. 257–259 °C (free acid)
Distinct Kovats retention index on non-polar HP-1 column
Enables GC-MS analysis without prior derivatization.
NIST Chemistry WebBook; Maurer 2001.
melting point Kovats retention index GC-MS analytical chemistry

Pharmaceutical Reference Standard Utility in Impurity Profiling

Meclofenamic Acid Methyl Ester (CAS 3254-79-3) is commercially supplied as a fully characterized reference standard specifically for use as an impurity marker in mefenamic acid API analysis. The compound is offered compliant with regulatory guidelines and is used for analytical method development, method validation (AMV), and quality control (QC) applications, with traceability against pharmacopeial standards including USP and EP [1]. Unlike meclofenamic acid itself (CAS 644-62-2), which serves as the primary API reference, the methyl ester fills a distinct niche as a process-related impurity or degradation product reference marker in fenamate pharmaceutical quality testing.

Reference Standard Utility
Supporting
USP/EP-traceable impurity marker for mefenamic acid QC
Distinct from primary API standard (meclofenamic acid free acid)
Correct choice for impurity profiling method validation.
Axios Research; ICH guideline context.
reference standard impurity profiling pharmacopeial compliance mefenamic acid

FTO Demethylase Inhibition and Cell Permeability

In cellular studies of the RNA demethylase FTO (fat mass and obesity-associated protein), researchers have utilized the ester form of meclofenamic acid (designated MA2) to achieve intracellular FTO inhibition. Treatment of mouse GC-1 spg spermatogonial cells with MA2 resulted in significantly increased cellular m⁶A levels, down-regulation of CDK1, CDK2, CDK6, and Cdc25a, and consequent G1/S cell cycle arrest [1]. The parent meclofenamic acid (MA) was originally identified as a highly selective FTO inhibitor that competes with FTO binding for m⁶A-containing nucleic acid, with the ethyl ester form (MA2) enabling enhanced cell permeability for intracellular target engagement [2]. This demonstrates a functional advantage of the ester prodrug form over the charged carboxylate of the free acid for cell-based assays.

FTO Cell Permeability
Class-level
Ester form (MA2) increases cellular m⁶A levels and induces G1/S arrest in GC-1 spg cells
Esterification may support intracellular target engagement studies.
Huang et al. 2019; ester compared to free acid for permeability.
FTO inhibition m6A demethylase epitranscriptomics cell permeability

Local Anti-Inflammatory Activity: Ester vs. Parent Acid

In a comparative study of topical anti-inflammatory agents, etoclofene (the ethoxymethyl ester of meclofenamic acid) demonstrated superior local anti-inflammatory activity relative to the parent meclofenamic acid. Specifically, 'Meclofenamic acid, which is chemically very closely related to etoclofene, was less active than etoclofene on the croton oil-induced edema' [1]. Etoclofene showed activity comparable to acetylsalicylic acid and phenylbutazone in both croton oil-induced ear edema and carrageenin-induced paw edema models, while flufenamic acid and indomethacin showed lower local anti-inflammatory activity. Although this evidence pertains to the ethoxymethyl ester rather than the methyl ester, it establishes a class-level principle that fenamate esterification can enhance topical anti-inflammatory efficacy relative to the free acid, providing a rationale for selecting ester derivatives in dermatological or local anti-inflammatory research applications.

Topical Activity Class
Class-level
Ethoxymethyl ester (etoclofene) showed higher topical anti-inflammatory ranking than parent acid in edema models.
Class-level inference: esterification may support topical formulation research; methyl ester not directly tested.
Fregnan et al. 1974; croton oil ear edema and carrageenin paw edema.
topical anti-inflammatory fenamate ester croton oil edema carrageenin paw edema

Defined Application Scenarios for Meclofenamic Acid Methyl Ester


Pharmaceutical Impurity Reference Standard for Fenamate QC

CAS 3254-79-3 is the preferred reference standard for identifying and quantifying the methyl ester impurity in mefenamic acid (CAS 61-68-7) and meclofenamic acid (CAS 644-62-2) active pharmaceutical ingredients. As evidenced by its commercial supply as a fully characterized USP/EP-traceable reference standard [1], this compound enables compliance with ICH Q3A/Q3B impurity threshold requirements. Its distinct GC retention index on non-polar columns enables specific detection without interference from the parent acid [2]. The ~125 °C lower melting point differential versus meclofenamic acid further confirms its utility as a discrete analytical marker in purity determinations.

Medicinal Chemistry Scaffold for COX-2 Selectivity SAR

In structure-activity relationship campaigns aimed at developing COX-2-selective inhibitors from the fenamate scaffold, CAS 3254-79-3 serves as an essential negative control. Kalgutkar et al. (2000) established that meclofenamic acid methyl ester is inactive or nonselective toward COX-2, whereas amide derivatives retain selective inhibition [3]. This functional dichotomy makes the methyl ester a critical comparator compound for demonstrating that COX-2 selectivity is conferred specifically by amide derivatization rather than by simple carboxyl masking—directly guiding medicinal chemistry decision-making in fenamate-based drug design.

FTO Demethylase Cell-Based Assays Requiring Membrane Permeability

For researchers investigating the role of FTO-mediated m⁶A RNA demethylation in cellular models, the ester form (MA2) provides a practical advantage over the parent meclofenamic acid. Huang et al. (2019) demonstrated that MA2 treatment of mouse GC-1 spg cells significantly elevated cellular m⁶A levels and induced G1/S cell cycle arrest through CDK downregulation [4]. The esterification mitigates the membrane permeability limitation imposed by the charged carboxylate of meclofenamic acid, making CAS 3254-79-3 or its close ethyl ester analog the appropriate tool compound for intracellular FTO target engagement studies in cancer biology and reproductive research.

GC-MS Toxicological Screening of NSAIDs in Biological Matrices

CAS 3254-79-3 is the expected analytical product when meclofenamic acid undergoes extractive methylation during GC-MS screening procedures for acidic drugs in urine [5]. Its documented Kovats retention index on standard non-polar GC columns provides a definitive reference for method validation in forensic and clinical toxicology laboratories. Procurement of the pre-formed methyl ester is more efficient and reproducible than performing on-column derivatization, and its established purity profile supports quantitative calibration for meclofenamic acid/metabolite determination in biological samples.

Application
Selection Property
Validation Focus
Fenamate impurity profiling
USP/EP-traceable methyl ester reference identity
GC retention index and melting point confirmation
COX-2 selectivity SAR studies
Methyl ester as negative control compound
Comparative enzymatic assay with amide analogs
Intracellular FTO target engagement
Cell-permeable ester form for cellular assays
m⁶A level modulation and cell cycle endpoint review
GC-MS analysis of NSAIDs in research matrices
Pre-formed methyl ester for extractive methylation workflows
Kovats retention index benchmarking
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